Phenylthilone

Description

Contextualization within Chemical Biology and Medicinal Chemistry Disciplines

The investigation of Phenylthilone and related compounds resides at the intersection of chemical biology and medicinal chemistry. In chemical biology, small molecules are utilized as tools to probe and understand complex biological processes in living systems. epfl.chotago.ac.nz this compound, with its capacity to act as a stimulant by reportedly increasing levels of neurotransmitters like dopamine (B1211576) and serotonin (B10506), serves as a molecular probe for studying neurological pathways and receptor interactions. ontosight.ai The phenylethylamine scaffold, a key feature in many neuroactive compounds, is central to its activity and provides a basis for its study within this field. nih.govmdpi.com

In medicinal chemistry, the primary focus is on the design and synthesis of new therapeutic agents. The thione moiety and its derivatives are of significant interest due to their diverse biological activities. mdpi.comresearchgate.net The study of this compound within this discipline is driven by the need to understand the structure-activity relationships (SAR) of synthetic cathinones. By systematically modifying the chemical structure of compounds like this compound, medicinal chemists can elucidate the molecular features responsible for their biological effects. This knowledge is crucial for the development of new chemical entities with potential therapeutic applications, as well as for understanding the pharmacology of emerging synthetic compounds. The thiazolidinedione ring, a related sulfur-containing heterocycle, is a well-established pharmacophore in drugs developed for treating diabetes, highlighting the therapeutic potential of this class of compounds. nih.gov

Historical Trajectories and Evolution of Research Interest in Thilone-Derived Compounds

The research interest in thione-derived compounds has a rich history, evolving from observations in traditional medicine to sophisticated applications in modern drug discovery. Historically, various cultures utilized thione-rich compounds from natural sources like sulfur-containing plants for their perceived health benefits. caringsunshine.com

The scientific investigation of thiones began with the synthesis and characterization of simple organosulfur compounds. For instance, thioacetone, one of the simplest thioketones, was first identified in 1889. wikipedia.org Over the decades, research expanded to more complex heterocyclic thiones. The development of synthetic methods, such as the use of Lawesson's reagent for the thionation of carbonyl compounds, significantly advanced the ability of chemists to create novel thione derivatives. researchgate.net

In the mid-20th century, a surge in medicinal chemistry research brought compounds containing the thiazolidinone ring, which includes a thione-like carbonyl group, to the forefront. researchgate.net This led to the discovery of a wide range of biological activities, including antimicrobial and anti-inflammatory properties. A significant milestone was the development of the "glitazone" class of antidiabetic drugs, which feature a thiazolidinedione core. nih.gov

More recently, research has focused on the coordination chemistry of thione and selone-containing ligands with transition metals, exploring their potential in areas from catalysis to anticancer therapy. mdpi.comresearchgate.net The ability of the thione group to act as a versatile ligand has opened up new avenues for the design of bioorganometallic compounds. mdpi.com The continuous exploration of thione derivatives, driven by their diverse chemical reactivity and biological potential, forms the historical backdrop for the synthesis and investigation of specific molecules like this compound.

Chemical Data for this compound

| Property | Value | Source |

| IUPAC Name | 2-ethyl-2-phenyl-thiomorpholine-3,5-dione | americanchemicalsuppliers.com |

| Molecular Formula | C12H13NO2S | ebi.ac.uk |

| Molecular Weight | 235.31 g/mol | ebi.ac.uk |

| Molecule Type | Small molecule | ebi.ac.uk |

| Synonyms | CHEMBL2106881, Thimorlone, Fenitilona | ebi.ac.uk |

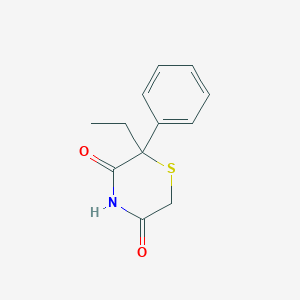

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-phenylthiomorpholine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-2-12(9-6-4-3-5-7-9)11(15)13-10(14)8-16-12/h3-7H,2,8H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCATHLRDWDKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)CS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861744 | |

| Record name | 2-Ethyl-2-phenylthiomorpholine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115-55-9 | |

| Record name | 2-Ethyl-2-phenyl-3,5-thiomorpholinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylthilone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylthilone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethyl-2-phenylthiomorpholine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYTHILONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8350F4A37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Phenylthilone

Established Synthetic Pathways for Phenylthilone and its Analogues

The construction of the thiomorpholine (B91149) ring and its substituted derivatives can be achieved through various established cyclization strategies. These methods often involve the formation of key carbon-sulfur and carbon-nitrogen bonds from acyclic precursors.

One classical approach involves the cyclization of diethanolamine (B148213) derivatives. For instance, diethanolamine can be treated with methanesulfonyl chloride to form an acylated intermediate, which then undergoes cyclization with a sulfur source like sodium sulfide (B99878) to yield the thiomorpholine ring. google.com

A prominent method for creating substituted thiomorpholines is the iodine-mediated 6-exo-trig cyclization of intermediates derived from amino acids. This approach allows for the diastereoselective synthesis of trans-2,5-disubstituted thiomorpholines. acs.orgnih.gov The process starts from commercially available amino acids, providing access to chiral building blocks that can be further elaborated. This method is particularly relevant for producing analogues with defined stereochemistry. acs.orgnih.gov The displacement of the resulting iodine at the 2-position with a hydride ion can yield a methyl group, demonstrating a pathway for further diversification. nih.gov

Another established route is the double Michael addition of primary amines or their precursors to divinyl sulfone. The reduction of nitroarenes in the presence of divinyl sulfone, mediated by indium/acetic acid, provides a one-pot method for synthesizing N-aryl-1,4-thiomorpholine 1,1-dioxides. semanticscholar.org While this yields the sulfone, it establishes the core heterocyclic framework.

The synthesis of analogues, such as N-phenethyl derivatives of related phenylmorphan (B1201687) structures, often involves the direct alkylation of the secondary amine of the pre-formed heterocycle with reagents like phenethyl bromide in the presence of a base. nih.gov This highlights a general strategy for modifying the nitrogen substituent of the thiomorpholine ring.

Table 1: Iodine-Mediated Synthesis of trans-2,5-Disubstituted Thiomorpholines This table summarizes the diastereoselective cyclization of various amino acid-derived iodo-alcohols to form thiomorpholine derivatives.

| Starting Amino Acid | R Group | Product | Yield (%) | Diastereomeric Ratio | Reference |

| (S)-Leucine | Isobutyl | trans-2-Iodomethyl-5-isobutyl-thiomorpholine | 75 | >99:1 | acs.org |

| (S)-Phenylalanine | Benzyl | trans-2-Iodomethyl-5-benzyl-thiomorpholine | 80 | >99:1 | acs.org |

| (S)-Valine | Isopropyl | trans-2-Iodomethyl-5-isopropyl-thiomorpholine | 78 | >99:1 | acs.org |

| (S)-Alanine | Methyl | trans-2-Iodomethyl-5-methyl-thiomorpholine | 76 | >99:1 | acs.org |

Exploration of Novel Approaches in this compound Chemical Synthesis

Modern synthetic chemistry offers innovative methods that provide milder conditions and broader substrate scope for the synthesis of heterocyclic compounds like thiomorpholines.

A significant novel approach is the photocatalytic coupling of aldehydes with silicon amine protocol (SLAP) reagents. ethz.chorganic-chemistry.org This method utilizes an inexpensive organic photocatalyst, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP), in combination with a Lewis acid additive to construct the thiomorpholine ring under continuous flow conditions. ethz.chnih.gov This reaction is effective for a wide range of aliphatic and aromatic aldehydes, demonstrating its utility for creating diverse substituted thiomorpholines. ethz.ch

Solid-phase synthesis represents another powerful modern strategy, enabling the efficient production of libraries of morpholine (B109124) and thiomorpholine derivatives. thieme-connect.com For example, polymer-supported synthesis starting from immobilized amino acids like Fmoc-Cys(Trt)-OH allows for the construction of N-acyl thiomorpholine intermediates. Subsequent cleavage from the resin can yield thiomorpholine-3-carboxylic acids stereoselectively. acs.orgnih.gov This methodology is highly adaptable for creating a variety of analogues for screening purposes.

A multicomponent reaction involving terminal alkynes, isothiocyanates, and aziridines, catalyzed by copper triflate, has also been developed to form 1,4-thiomorpholine derivatives. nsmsi.ir The reaction tolerates both alkyl- and aryl-substituted aziridines and terminal alkynes, offering a convergent route to complex thiomorpholines. nsmsi.ir

Table 2: Photocatalytic Synthesis of Thiomorpholines using SLAP Reagents This table shows a selection of thiomorpholines synthesized via the photocatalytic coupling of various aldehydes with a thiomorpholine-forming SLAP reagent.

| Aldehyde | Product | Lewis Acid | Yield (%) | Reference |

| Benzaldehyde | 2-Phenylthiomorpholine | TMSOTf | 85 | ethz.ch |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)thiomorpholine | TMSOTf | 75 | ethz.ch |

| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)thiomorpholine | TMSOTf | 81 | ethz.ch |

| Cyclohexanecarboxaldehyde | 2-Cyclohexylthiomorpholine | TMSOTf | 65 | ethz.ch |

| Pivalaldehyde | 2-tert-Butylthiomorpholine | Bi(OTf)₃ | 51 | ethz.ch |

Mechanistic Studies of Key this compound Synthesis Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. Mechanistic studies have been particularly insightful for the novel photocatalytic synthesis of thiomorpholines.

The photocatalytic cycle using an iridium catalyst like Ir[(ppy)₂dtbbpy]PF₆ and a Lewis acid additive proceeds via an oxidative quenching pathway. nih.gov The synthesis of thiomorpholines is not feasible through a direct reductive quenching cycle because the oxidation potential of the corresponding α-silyl sulfide SLAP reagent (Eₚ ≈ +1.1–1.4 V vs SCE) is too high for the photoexcited Ir(III) catalyst (E₁/₂III/II = +0.66 V). nih.gov

The addition of a Lewis acid (LA), such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is key to success. The mechanism involves the following key steps:

The aldehyde and the SLAP reagent condense to form an iminium ion, which is coordinated by the Lewis acid.

The photoexcited *Ir(III) catalyst reduces a sacrificial amount of this Lewis acid-coordinated imine. This event switches the catalytic pathway.

This reduction generates the highly oxidizing Ir(IV) species (E₁/₂IV/III = +1.69 V vs SCE). nih.gov

The powerful Ir(IV) oxidant is capable of oxidizing the α-silyl sulfide moiety of the SLAP reagent, generating a key radical cation intermediate.

This intermediate undergoes radical cyclization onto the imine, followed by reduction by the now Ir(II) species to complete the catalytic cycle and form the thiomorpholine product. nih.govethz.ch

For the iodine-mediated synthesis of disubstituted thiomorpholines, the mechanism involves a 6-exo-trig iodocyclization reaction. nih.gov The reaction proceeds with high diastereoselectivity, suggesting a well-organized transition state where the substituents adopt a pseudo-equatorial orientation to minimize steric interactions, leading predominantly to the trans product. acs.org

Strategies for Stereochemical Control in this compound Derivatization

The C2 position of this compound is a stereocenter, making stereochemical control a critical aspect of its synthesis. Strategies to achieve this can be broadly categorized as substrate-controlled or reagent-controlled.

Substrate-Controlled Diastereoselective Synthesis: This approach utilizes the inherent chirality of the starting material to direct the stereochemical outcome of subsequent reactions. As discussed previously, the iodine-mediated cyclization of chiral precursors derived from (S)-amino acids is a powerful example of substrate control, yielding trans-2,5-disubstituted thiomorpholines with excellent diastereoselectivity. acs.orgnih.gov Similarly, solid-phase synthesis protocols starting from immobilized chiral amino acids have been shown to produce morpholine and thiomorpholine derivatives stereoselectively. acs.orgnih.gov

Reagent-Controlled Enantioselective Synthesis: This strategy employs a chiral reagent or catalyst to induce enantioselectivity in the reaction of a prochiral substrate. While a direct application to this compound is not documented, analogous syntheses of related heterocycles provide a clear blueprint. For example, the highly enantioselective synthesis of chiral 2,2-disubstituted tetrahydrofurans has been achieved through the asymmetric addition of Grignard reagents to γ-chlorobutyrophenones in the presence of a chiral ligand. rsc.org This is followed by an intramolecular cyclization that proceeds with retention of the newly formed stereocenter. A similar strategy could be envisioned for this compound, involving the asymmetric addition of an ethyl Grignard reagent to a suitable γ-chloro- or other halo-ketone precursor containing the phenyl group and the thiomorpholine backbone precursor.

Molecular Mechanisms and Biochemical Interrogations of Phenylthilone

Elucidation of Phenylthilone-Biomolecule Interactions and Binding Profiles

Direct experimental elucidation of this compound's binding profile is not extensively documented in peer-reviewed literature. The ChEMBL database, a major repository for bioactive molecule data, reports no available bioactivity or target classification data for this compound (CHEMBL2106881). ebi.ac.uk However, based on its fundamental chemical structure and its classification as a synthetic cathinone (B1664624), its primary interactions are expected to be with proteins central to neurotransmission. ontosight.ainih.gov

The interaction between a ligand like this compound and its protein target is governed by principles of structural and chemical complementarity. frontiersin.org These interactions typically involve a combination of hydrogen bonds, ionic bonds, and hydrophobic interactions within the binding pocket of the target protein. For cathinone derivatives, these interactions occur with key residues within the binding sites of monoamine transporters. nih.gov The molecular properties of this compound, detailed in Table 1, influence its ability to cross cell membranes and fit into these specific protein binding sites.

Table 1: Calculated Molecular Properties of this compound Data sourced from ChEMBL database. ebi.ac.uk

| Property | Value |

| Molecular Formula | C12H13NO2S |

| Molecular Weight | 235.31 |

| AlogP (Lipophilicity) | 1.68 |

| Polar Surface Area | 46.17 Ų |

| Molecular Species | NEUTRAL |

| CX Acidic pKa | 11.48 |

| QED Weighted Score | 0.79 |

Identification and Characterization of Putative Molecular Targets and Off-Targets

In the absence of direct binding assays for this compound, its molecular targets must be inferred from its substance class. As a synthetic cathinone, its primary putative molecular targets are the plasma membrane monoamine transporters (MATs). ontosight.ainih.gov

Putative Primary Targets:

Dopamine (B1211576) Transporter (DAT): Responsible for the reuptake of dopamine from the synaptic cleft.

Norepinephrine (B1679862) Transporter (NET): Responsible for the reuptake of norepinephrine.

Serotonin (B10506) Transporter (SERT): Responsible for the reuptake of serotonin.

The interaction profile of cathinones with these transporters can vary significantly, with different analogues showing distinct selectivity and potency. nih.gov

Putative Secondary and Off-Targets:

Vesicular Monoamine Transporter 2 (VMAT2): This intracellular transporter is responsible for loading monoamines into synaptic vesicles for subsequent release. wikipedia.org Substituted amphetamines are known to interact with VMAT2, disrupting neurotransmitter packaging and increasing cytosolic monoamine levels. wikipedia.org Given the structural and functional similarities, VMAT2 represents a plausible secondary target for this compound. wikipedia.orgrsdjournal.org

Trace Amine-Associated Receptor 1 (TAAR1): This G-protein coupled receptor is activated by trace amines and related molecules like β-phenylethylamine. nih.gov Activation of TAAR1 can modulate the function of MATs, inducing neurotransmitter efflux and inhibiting uptake, representing an alternative mechanism for increasing synaptic monoamine levels. nih.gov

Monoamine Receptors: While many cathinones show low affinity for postsynaptic monoamine receptors, this possibility cannot be entirely excluded without direct screening. nih.gov Studies on a range of cathinones showed no relevant binding to these receptors. nih.gov

Analysis of Enzymatic Modulation and Signaling Pathway Perturbations by this compound

This compound's primary mechanism of action is believed to be the perturbation of signaling pathways directly linked to its interaction with the monoaminergic system, rather than direct enzymatic modulation of common metabolic enzymes.

The key signaling perturbations include:

Disruption of Monoamine Reuptake: By binding to DAT, NET, and/or SERT, this compound can inhibit the transporters' primary function of clearing neurotransmitters from the synapse. This prolongs the dwell time of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby enhancing their signaling effect on postsynaptic receptors. ontosight.ainih.gov

Induction of Neurotransmitter Efflux: Alternatively, this compound may act as a substrate for these transporters, being transported into the presynaptic neuron. This can trigger a reversal of the transporter's normal function, causing it to efflux neurotransmitters from the cytoplasm into the synapse. nih.gov

TAAR1-Mediated Signaling: If this compound interacts with TAAR1, it would trigger a G-protein-coupled signaling cascade within the presynaptic neuron. nih.gov This pathway can indirectly modulate the activity of the monoamine transporters, leading to altered neurotransmitter dynamics. nih.gov

Perturbations of major cellular signaling cascades such as the MAPK/ERK or Wnt pathways have not been directly linked to this compound. nih.govmdpi.com The compound's effects appear to be more specifically channeled through the modulation of neurotransmitter transporter function and related signaling proteins like TAAR1. nih.govnih.gov

Mechanistic Perspectives on Neurotransmitter System Interactions Mediated by this compound

The stimulant effects of this compound are believed to arise from its profound impact on the brain's monoamine neurotransmitter systems. ontosight.ai The core of this interaction lies with the monoamine transporters. Research on a wide array of synthetic cathinones has revealed two principal, non-mutually exclusive mechanisms of action at the transporter level:

Uptake Inhibition: The compound acts as a blocker, binding to the transporter protein but not being translocated. This physically obstructs the reuptake of endogenous neurotransmitters.

Substrate-Mediated Release: The compound acts as a substrate for the transporter. Its transport into the neuron initiates a cascade that leads to the non-vesicular release (efflux) of neurotransmitters through the transporter operating in reverse.

Different cathinones exhibit varied profiles, acting as potent inhibitors, potent releasers, or a hybrid of both, with varying selectivity for DAT, NET, and SERT. nih.gov For example, a study on several cathinone analogues demonstrated that while all were potent inhibitors of NET, they had widely different effects on DAT and SERT. nih.gov Methedrone, for instance, was a potent serotonin releaser, whereas pentedrone (B609907) was a non-releasing uptake inhibitor of dopamine and norepinephrine. nih.gov This functional diversity is highlighted in Table 2, which provides a comparative framework for the potential actions of this compound.

Table 2: Comparative Monoamine Transporter Activity Profiles of Selected Synthetic Cathinones This table summarizes findings on related compounds to provide context for this compound's putative mechanisms. EC50 values represent the concentration for 50% maximal release (lower value = higher potency as a releaser). IC50 values represent the concentration for 50% inhibition of uptake (lower value = higher potency as an inhibitor). Data from Simmler et al., 2013. nih.gov

| Compound | Transporter | Releasing Activity (EC50, nM) | Uptake Inhibition (IC50, nM) | Dominant Mechanism |

| Methedrone | DAT | > 10,000 | 1,277 | Weak Inhibitor |

| NET | 192 | 149 | Releaser/Inhibitor | |

| SERT | 31 | 234 | Potent Releaser | |

| Pentedrone | DAT | > 10,000 | 56 | Potent Inhibitor |

| NET | > 10,000 | 36 | Potent Inhibitor | |

| SERT | > 10,000 | 1,977 | Weak Inhibitor | |

| 4-MEC | DAT | 2,028 | 213 | Inhibitor |

| NET | 250 | 89 | Releaser/Inhibitor | |

| SERT | 121 | 146 | Releaser/Inhibitor | |

| Buphedrone | DAT | > 10,000 | 205 | Inhibitor |

| NET | 232 | 63 | Releaser/Inhibitor | |

| SERT | > 10,000 | 4,265 | Very Weak Inhibitor |

Further mechanistic complexity is suggested by the potential involvement of VMAT2 and TAAR1. Interaction with VMAT2 could disrupt the sequestration of dopamine and other monoamines into vesicles, increasing their cytosolic concentration and making them more available for efflux via the plasma membrane transporters. wikipedia.org Concurrently, activation of TAAR1 by a phenylethylamine-like molecule can trigger protein kinase A and protein kinase C signaling, which in turn phosphorylates the transporters (e.g., DAT), leading to a switch from uptake mode to efflux mode. nih.gov

In Vitro Research Paradigms and Assays for Phenylthilone Investigations

Development and Application of Cell-Based Models for Mechanistic Elucidation

Cell-based assays are indispensable for understanding how a compound like Phenylthilone affects biological systems in a more physiologically relevant context than purified protein assays. slideshare.net These models can range from immortalized cell lines to more complex primary cells or 3D organoids, providing crucial insights into a compound's effects on cellular pathways, viability, and function. technologynetworks.comnih.gov The development of appropriate cell models is the first step in dissecting the molecular mechanisms underpinning the activity of this compound.

Initial studies might involve assessing the impact of this compound on cell viability across a panel of cell lines relevant to a specific disease area, such as cancer. A standard approach is the use of a colorimetric assay, like the MTT assay, which measures metabolic activity as an indicator of cell viability. By exposing different cell lines to a range of this compound concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Illustrative Research Findings: In a hypothetical study, the effect of this compound on the viability of three distinct cancer cell lines (A549, MCF-7, and HepG2) was evaluated. The results indicated a dose-dependent reduction in cell viability, with varying potency across the cell lines, suggesting a degree of selectivity in its cytotoxic action.

Table 1: Illustrative Cell Viability (IC50) Data for this compound

| Cell Line | Tissue of Origin | This compound IC50 (µM) |

| A549 | Lung Carcinoma | 1.2 |

| MCF-7 | Breast Adenocarcinoma | 5.8 |

| HepG2 | Hepatocellular Carcinoma | 12.5 |

Further mechanistic elucidation would employ more sophisticated cell-based models. For instance, if this compound is hypothesized to affect a particular signaling pathway, reporter gene assays could be developed. nih.gov In these assays, cells are engineered to express a reporter protein (e.g., luciferase or GFP) under the control of a promoter that is responsive to the signaling pathway of interest. A change in the reporter signal following treatment with this compound would provide evidence of pathway modulation.

Implementation of High-Throughput Screening Methodologies in this compound Discovery

High-Throughput Screening (HTS) is a critical process in drug discovery that allows for the rapid, automated testing of vast numbers of chemical compounds against a specific biological target. bmglabtech.com While this compound itself would be a "hit" identified from such a screen, HTS methodologies are also employed in secondary screening to profile analogs of this compound or to screen for synergistic interactions with other compounds. The core principles of HTS are miniaturization (using small volumes in microplates), automation (robotics for liquid handling and plate reading), and the use of robust, sensitive assay readouts. bmglabtech.comtechnologynetworks.com

The process generally involves four key steps:

Preparation of Samples and Compound Libraries: Compound libraries, including derivatives of this compound, are arrayed in microplates (commonly 384- or 1536-well formats). slideshare.netbmglabtech.com

Assay Development and Automation: A biochemical or cell-based assay is optimized for an automated workflow, ensuring minimal steps and stable reagents. bmglabtech.com

Robotic Workstation Configuration: Liquid handling robots, plate readers, and incubators are integrated to perform the screening process with minimal human intervention. technologynetworks.com

Data Acquisition and Analysis: The system acquires data from the plate reader, and specialized software is used to process the large datasets, identify active compounds ("hits"), and flag potential false positives. drugtargetreview.com

Fluorescence-based assays are frequently used in HTS due to their high sensitivity and adaptability. drugtargetreview.com For example, a fluorescence polarization assay could be used to screen for this compound analogs that disrupt a specific protein-protein interaction. nih.gov

Table 2: Representative HTS Assay Formats for this compound Analog Screening

| Assay Type | Principle | Typical Readout | Application for this compound Analogs |

| Fluorescence Resonance Energy Transfer (FRET) | Measures proximity between two fluorescently labeled molecules. Disruption of their interaction by a compound decreases the FRET signal. nih.gov | Fluorescence Intensity Ratio | Identifying analogs that better disrupt a target protein-protein interaction. |

| Time-Resolved FRET (TR-FRET) | A variation of FRET that uses long-lifetime fluorophores to reduce background noise, increasing assay robustness. nih.gov | Ratiometric measurement of fluorescence emission | High-sensitivity screening for inhibitors of a target enzyme or interaction. |

| AlphaScreen | A bead-based assay where binding of molecules brings beads into proximity, generating a chemiluminescent signal. | Luminescence Signal | Screening for modulators (inhibitors or enhancers) of a target interaction. |

Design and Validation of Advanced Biochemical and Biophysical Assays

Once a compound like this compound is identified and confirmed through primary and secondary screening, a suite of advanced biochemical and biophysical assays is required to characterize its interaction with its molecular target. proteros.com These assays provide quantitative data on binding affinity, kinetics, and mechanism of action. bioascent.com

Biochemical Assays: These assays typically use purified components (e.g., an enzyme and its substrate) to directly measure the effect of the compound on the target's activity. novalix.com For example, if this compound targets a kinase, an enzymatic assay would measure the rate of substrate phosphorylation in the presence of varying concentrations of the compound to determine its inhibitory constant (Ki).

Biophysical Assays: These techniques directly measure the physical interaction between the compound and its target protein. They are crucial for confirming direct binding and for understanding the thermodynamics and kinetics of the interaction. nih.gov

Commonly used biophysical methods include:

Surface Plasmon Resonance (SPR): Immobilizes the target protein on a sensor chip and flows this compound over the surface. The binding interaction is measured in real-time, providing data on association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated. proteros.com

Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event between this compound and its target. ITC provides a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). proteros.com

Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA): Measures the change in the melting temperature (Tm) of a target protein upon ligand binding. A positive shift in Tm indicates that this compound stabilizes the protein, confirming a direct interaction. proteros.com

Table 3: Illustrative Biophysical Data for this compound-Target Interaction

| Assay Method | Parameter Measured | Illustrative Value for this compound | Interpretation |

| Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 75 nM | Indicates a high-affinity binding interaction between this compound and its target. |

| Isothermal Titration Calorimetry (ITC) | Stoichiometry (n) | 1.05 | Suggests a 1:1 binding ratio of this compound to its target protein. |

| Differential Scanning Fluorimetry (DSF) | Thermal Shift (ΔTm) | +4.5 °C | The significant increase in melting temperature confirms direct binding and stabilization of the target by this compound. |

Strategic Development of Phenotypic Screening Approaches for this compound Activity

Phenotypic screening is a powerful drug discovery strategy that identifies compounds based on their ability to produce a desired change in the phenotype of a cell or organism, without a preconceived notion of the molecular target. technologynetworks.comsciltp.com This approach is particularly valuable for complex diseases where the underlying molecular pathology is not fully understood. nih.gov A compound like this compound may have been discovered through such a screen, or this approach could be used to uncover new activities or mechanisms.

The strategic development of a phenotypic screen involves several key components:

Disease-Relevant Model: Choosing a cell model that accurately recapitulates aspects of the disease pathology. This could include patient-derived cells, induced pluripotent stem cells (iPSCs), or 3D organoids. technologynetworks.com

Robust Phenotypic Readout: Selecting an observable characteristic that can be quantified accurately and automatically. High-content imaging (HCI) is a common technology used for this, as it can measure multiple cellular features simultaneously, such as morphology, protein localization, and organelle health. technologynetworks.com

Target Deconvolution: Once a "hit" like this compound is identified, a significant effort is required to determine its molecular target and mechanism of action. This can involve techniques like chemical proteomics, thermal proteome profiling, or genetic approaches such as CRISPR-based screens. nih.gov

For example, a phenotypic screen could be designed to identify compounds that reverse a disease-specific morphological change in cultured neurons. Cells would be treated with a compound library, and an automated microscope would capture images. Image analysis software would then quantify cellular features to identify compounds, like this compound, that restore a healthy phenotype.

Structure Activity Relationship Sar and Computational Studies of Phenylthilone Analogues

Principles of Structure-Activity Correlation Applied to Phenylthilone Scaffolds

The exploration of the structure-activity relationship (SAR) of this compound and its analogues is fundamental to understanding how chemical modifications to its scaffold influence its biological activity. nih.govresearchgate.net this compound, a synthetic cathinone (B1664624), shares a common chemical framework with other psychoactive substances, and its activity is largely dictated by its interaction with monoamine transporters, including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.govontosight.ai SAR studies aim to identify the specific structural features responsible for the potency and selectivity of these interactions. nih.govnih.gov

Key structural components of the this compound scaffold that are typically investigated in SAR studies include:

The Phenyl Ring: Substitutions on this ring can significantly alter the compound's activity. For instance, the addition of electron-withdrawing or electron-donating groups, or the introduction of bulky substituents, can modulate the affinity and efficacy at DAT, NET, and SERT. researchgate.netfrontiersin.org Studies on other synthetic cathinones have shown that para-substitutions on the phenyl ring can shift selectivity towards SERT. frontiersin.org

The Amine Group: The nature of the substituent(s) on the nitrogen atom is a critical determinant of activity. For example, in the broader class of synthetic cathinones, altering the alkyl group on the amine can switch the compound's primary mechanism from a releasing agent to a reuptake inhibitor. nih.govfrontiersin.org N-ethyl substitutions, for instance, have been shown to increase potency at the dopamine transporter. frontiersin.org

The α-Carbon: The substituent at the alpha position relative to the carbonyl group can influence stereochemistry and potency. The size of this substituent is a known factor in the SAR of synthetic cathinones. researchgate.net

By systematically modifying these structural elements and observing the resulting changes in biological activity (e.g., binding affinity, uptake inhibition, or neurotransmitter release), researchers can construct a qualitative map of the SAR for the this compound scaffold. nih.gov This information is crucial for predicting the pharmacological profiles of new analogues and for guiding the design of compounds with specific desired properties. nih.govnih.gov Some synthetic cathinones exhibit "hybrid" activity, acting as a reuptake inhibitor at some transporters and a releasing agent at others, a characteristic that is also governed by its structural features. frontiersin.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical progression from the qualitative principles of SAR. nih.govnih.gov For this compound and its analogues, QSAR studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ufv.brej-chem.org This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods to build a predictive model. nih.govnih.gov

The process of developing a QSAR model for this compound analogues typically involves the following steps:

Data Set Selection: A series of this compound derivatives with experimentally determined biological activities (e.g., IC50 values for transporter inhibition) is compiled. explorationpub.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic Descriptors: Such as atomic net charges and dipole moments, which describe the electronic distribution within the molecule. ugm.ac.id

Steric Descriptors: Which relate to the size and shape of the molecule.

Hydrophobic Descriptors: That quantify the molecule's lipophilicity.

Topological Descriptors: Which describe the connectivity and branching of the molecule's atoms. nih.gov

Model Development: Statistical techniques such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are employed to create a mathematical equation that links the descriptors to the biological activity. nih.govmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation methods to ensure its reliability. nih.gov

Successful QSAR models for this compound analogues can be used to predict the biological activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net This predictive capability significantly accelerates the drug discovery and optimization process. nih.gov For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) can provide insights into the steric and electrostatic fields around the molecules that are favorable or unfavorable for activity, guiding the design of more potent compounds. nih.govexplorationpub.com

Integration of Ligand-Based and Structure-Based Design Approaches for this compound Optimization

For the effective optimization of this compound analogues, a powerful strategy involves the integration of both ligand-based and structure-based drug design approaches. frontiersin.orgnih.gov This dual methodology leverages information from both the known active molecules (ligands) and the three-dimensional structure of the biological target. extrapolations.com

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target protein is unknown or not well-defined. iaanalysis.comnih.gov This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. For this compound, LBDD methods would involve:

Pharmacophore Modeling: Identifying the common 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are required for a molecule to bind to its target transporters. researchgate.net

3D-QSAR: As described previously, this method correlates the 3D properties of a series of ligands with their biological activities. nih.gov

Structure-Based Drug Design (SBDD) , on the other hand, is applicable when the 3D structure of the target protein (such as DAT, NET, or SERT) has been determined, for example, through X-ray crystallography or homology modeling. iaanalysis.comnih.gov SBDD techniques for this compound optimization would include:

Molecular Docking: Simulating the binding of this compound analogues into the active site of the transporter proteins to predict their binding orientation and affinity. nih.gov

De Novo Design: Using the structural information of the binding site to design entirely new molecules that are predicted to bind with high affinity.

By combining these two approaches, researchers can create a more comprehensive and robust strategy for optimizing this compound derivatives. nih.gov For example, a pharmacophore model developed from known active ligands can be used to filter a large database of compounds, and the resulting hits can then be subjected to molecular docking to refine the predictions and prioritize candidates for synthesis. nih.gov This integrated approach enhances the efficiency and reliability of identifying novel and potent this compound analogues. nih.gov

Application of Molecular Docking and Molecular Dynamics Simulations for this compound-Target Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the binding of this compound and its analogues to their biological targets at an atomic level. mdpi.comoatext.com These methods provide detailed insights into the interactions that govern the binding process, which is crucial for understanding the mechanism of action and for designing more potent and selective compounds. nih.govbiotechrep.ir

Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. oatext.comufms.br In the context of this compound, docking studies would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target transporters (e.g., DAT, NET, SERT) and the this compound analogues.

Docking Simulation: Using a docking program to place the ligand into the binding site of the receptor in various possible conformations and orientations.

Scoring and Analysis: The different poses are then scored based on their predicted binding affinity, and the most favorable binding mode is identified. This analysis can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the binding site. mdpi.com

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor complex over time. nih.gov An MD simulation would typically follow a docking study and involves:

System Setup: The docked ligand-receptor complex is placed in a simulated physiological environment, including water molecules and ions.

Simulation Run: The movements of all atoms in the system are calculated over a period of time (from nanoseconds to microseconds) by solving Newton's equations of motion.

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the binding pose, observe conformational changes in both the ligand and the protein, and calculate the binding free energy. nih.gov

The combination of molecular docking and MD simulations offers a detailed understanding of the binding mechanism of this compound analogues, helping to rationalize their observed activities and guiding the design of new derivatives with improved binding affinities and selectivity. nih.gov

Pharmacophore Modeling and Virtual Screening Strategies for this compound Discovery

Pharmacophore modeling and virtual screening are key computational strategies in the discovery of novel this compound analogues. researchgate.netfrontiersin.org These ligand-based approaches are particularly valuable when the 3D structure of the target receptor is not available. nih.gov

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific receptor and elicit a biological response. researchgate.net The process of pharmacophore modeling for this compound discovery involves:

Ligand Alignment: A set of known active this compound analogues are superimposed based on their structural similarities.

Feature Identification: Common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are crucial for activity are identified. researchgate.net

Model Generation: A 3D model is created that encapsulates these essential features and their spatial relationships. frontiersin.org

Once a validated pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign. nih.govmdpi.com Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netmdpi.com The process typically involves:

Database Preparation: A large library of chemical structures, which can contain millions of compounds, is prepared for screening. optibrium.com

Pharmacophore-Based Filtering: The pharmacophore model is used to rapidly filter the database, retaining only those molecules that match the key chemical features of the model. nih.gov

Hit Selection and Refinement: The resulting hits can be further prioritized using other methods, such as molecular docking or QSAR, before being selected for experimental testing. plos.org

This approach allows for the efficient exploration of vast chemical spaces to discover novel scaffolds and compounds with the potential to act as this compound analogues. arxiv.orgresearchgate.net By focusing on the key features required for biological activity, pharmacophore-based virtual screening significantly increases the chances of finding new and potent compounds. nih.govmdpi.com

Analytical Methodologies and Rigorous Characterization Techniques for Phenylthilone

Advanced Chromatographic Separations for Phenylthilone Purity and Identification

Chromatographic techniques are indispensable for separating the components of a mixture, making them essential for the purification and purity assessment of this compound. libretexts.orgiyte.edu.tr These methods exploit the differential distribution of a compound between a stationary phase and a mobile phase to achieve separation. libretexts.orgiyte.edu.tr

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like this compound. libretexts.org A typical analysis would involve injecting a solution of the sample into the HPLC system, where the mobile phase carries it through a column packed with a stationary phase (e.g., C18). googleapis.com Differences in affinity for the stationary phase cause this compound and any impurities to travel through the column at different rates, emerging at distinct retention times. iyte.edu.tr A UV detector is commonly used to monitor the column effluent, generating a chromatogram where the area under each peak corresponds to the amount of that component. iyte.edu.trgoogleapis.com

Gas chromatography (GC) can also be utilized, particularly if this compound is volatile or can be chemically modified (derivatized) to become volatile. libretexts.org In GC, the mobile phase is an inert gas, and the stationary phase is a liquid or polymer coating on the inside of a long capillary column. libretexts.org

Table 1: Illustrative HPLC Parameters for this compound Purity Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.01% Formic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes | 10% to 90% B over 25 minutes |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection | UV at 214 nm | UV at 254 nm |

| Retention Time (this compound) | 12.6 min googleapis.com | 15.8 min |

This table is illustrative and represents typical conditions that would be optimized during method development.

Comprehensive Spectroscopic Characterization of this compound (e.g., NMR, IR, Mass Spectrometry)

Spectroscopy is used to elucidate the molecular structure of a purified compound. mdpi.commdpi.com A combination of techniques is required to assemble a complete structural picture of this compound.

Mass Spectrometry (MS) : This technique measures the mass-to-charge ratio (m/z) of ionized molecules. bccampus.ca It provides the molecular weight of this compound and, through fragmentation analysis, offers clues about its substructures. bccampus.ca Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly employed. googleapis.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. mdpi.commdpi.com ¹H NMR reveals the number and types of hydrogen atoms and their connectivity, while ¹³C NMR provides information about the carbon skeleton. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. mdpi.comnih.gov It measures the absorption of infrared radiation by the sample, which causes vibrations (stretching, bending) of molecular bonds at characteristic frequencies, allowing for the identification of groups such as C=O, N-H, O-H, or C-S. nih.gov

Table 2: Expected Spectroscopic Data for Characterization of this compound

| Technique | Observation | Interpretation |

| Mass Spectrometry (MS) | Molecular ion peak (M+H)⁺ | Confirms the molecular weight of the compound. |

| Fragmentation pattern | Provides information on the structural components of the molecule. | |

| ¹H NMR | Signals in the ~7-8 ppm range | Suggests the presence of protons on an aromatic (phenyl) ring. |

| Specific chemical shifts and coupling patterns | Elucidates the complete proton environment and neighboring atoms. | |

| ¹³C NMR | Signals in the ~120-140 ppm range | Indicates carbon atoms within an aromatic ring. |

| Other signals | Reveals the full carbon skeleton of the molecule. | |

| Infrared (IR) | Absorption bands at ~3100-3000 cm⁻¹ | Aromatic C-H stretching. |

| Absorption bands at ~1600-1450 cm⁻¹ | Aromatic C=C bond stretching. | |

| Potential band at ~2600-2550 cm⁻¹ | S-H (thiol) stretching, if present and not derivatized. |

This table is illustrative, based on the compound name. Actual spectral data would be determined experimentally.

Utilization of Advanced Hyphenated Techniques for this compound Detection and Quantification

Hyphenated techniques combine a separation method with a spectroscopic detection method, offering enhanced analytical power. nih.govchromatographytoday.comasiapharmaceutics.info This approach provides both separation of complex mixtures and specific identification of the individual components in a single analysis. ijprajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern analytical chemistry. asiapharmaceutics.infoijprajournal.com It couples the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. ijprajournal.com This allows for the reliable detection and quantification of this compound even at very low concentrations in complex matrices. ijprajournal.com Tandem mass spectrometry (MS/MS) can be used for even greater specificity and structural information. chromatographytoday.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation of GC with detection by MS. asiapharmaceutics.info It is highly effective for the analysis of volatile and thermally stable compounds and is widely used in many analytical fields. asiapharmaceutics.infogoogle.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy combines HPLC with NMR detection. asiapharmaceutics.info While less sensitive than LC-MS, it provides unparalleled structural information on the separated components without the need for prior isolation. asiapharmaceutics.infoijprajournal.com

Table 3: Example Output from a Hyphenated Technique (LC-MS) for this compound Analysis

| Retention Time (min) | Detected Mass (m/z) [M+H]⁺ | Compound Identity |

| 2.5 | 154.1 | Impurity A |

| 8.9 | 210.2 | Impurity B |

| 12.6 | [Specific Mass of this compound] | This compound |

| 14.2 | 226.2 | Impurity C |

This table illustrates how LC-MS correlates retention time from the chromatograph with mass data from the spectrometer to identify components.

Method Validation and Quality Control Protocols in this compound Research

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. globalresearchonline.netfda.gov It is a mandatory requirement in regulated environments and ensures that the data produced is reliable, accurate, and reproducible. fda.gov Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). elementlabsolutions.comeuropa.eu

Specificity : The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components. elementlabsolutions.com

Linearity : The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. globalresearchonline.net

Accuracy : The closeness of the test results obtained by the method to the true value. elementlabsolutions.comeuropa.eu It is often assessed by analyzing a sample with a known concentration and comparing the measured value to the true value. europa.eu

Precision : The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. elementlabsolutions.com It is evaluated at three levels: repeatability (same lab, same day), intermediate precision (different days, analysts, or equipment), and reproducibility (between labs). europa.eu

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). globalresearchonline.netelementlabsolutions.com

Table 4: Typical Acceptance Criteria for Analytical Method Validation

| Parameter | Acceptance Criterion | Purpose |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a proportional relationship between signal and concentration. |

| Accuracy | 80-120% recovery for assay; 70-130% for impurities | Ensures the measured value is close to the actual value. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% | Demonstrates low variability in results under the same conditions. |

| Range | 80-120% of the test concentration | Defines the concentration limits for which the method is valid. |

| Robustness | System suitability parameters remain within limits | Confirms the method is reliable under minor variations. |

Acceptance criteria are based on general pharmaceutical guidelines and may be adjusted based on the specific application.

Integration with Advanced Chemical Biology and Delivery Systems Research

Phenylthilone as a Model Compound in the Study of Targeted Microbubble Formulations

Microbubbles, gas-filled microspheres typically stabilized by a lipid or polymer shell, are increasingly investigated as agents for targeted drug and gene delivery. nih.govmdpi.com The inclusion of this compound in patents for diagnostic and therapeutic agents involving microbubbles suggests its potential utility as a model compound in this area. google.comgoogleapis.com Model compounds are crucial for optimizing the formulation of microbubbles and understanding the physical and chemical principles that govern their behavior and efficacy.

The selection of a compound for incorporation into microbubbles often depends on its physicochemical properties. nih.gov this compound's calculated properties, such as its molecular weight and lipophilicity (AlogP), are key parameters that would influence its interaction with the microbubble shell. ebi.ac.uk For instance, hydrophobic compounds can be incorporated into the lipid monolayer of the microbubble shell. nih.gov

Research in this area often involves loading a model drug into the microbubble and studying its release upon ultrasound-mediated destruction at a target site. nih.gov While specific studies detailing this compound's performance in such systems are not yet widely published, its characteristics make it a suitable candidate for investigating the loading and release kinetics from various microbubble formulations. The insights gained from using a model compound like this compound could help in the development of microbubbles for delivering a wide range of therapeutic agents. frontiersin.org

Table 1: Physicochemical Properties of this compound (CHEMBL2106881)

| Property | Value | Source |

| Molecular Formula | C12H13NO2S | ebi.ac.uk |

| Molecular Weight | 235.31 g/mol | ebi.ac.uk |

| AlogP (Lipophilicity) | 1.68 | ebi.ac.uk |

| Rotatable Bonds | 2 | ebi.ac.uk |

This table presents calculated physicochemical properties of this compound.

Investigation of Novel Delivery Vehicle Interactions and Loading Efficiencies with this compound

Beyond microbubbles, a variety of novel delivery vehicles, such as nanoparticles and liposomes, are being explored to enhance the delivery of therapeutic agents. mdpi.comnih.gov The interaction of a compound with these carriers and the efficiency with which it can be loaded are critical determinants of the delivery system's success. researchgate.net

The loading efficiency of a drug into a nanocarrier is influenced by factors such as the physicochemical properties of the drug and the composition of the carrier. nih.gov For small molecules like this compound, loading efficiencies can vary significantly depending on the delivery system employed. For example, polymeric nanoparticles have demonstrated a wide range of encapsulation efficiencies, from low single-digit percentages to over 90%, depending on the specific polymer-drug combination and preparation method. researchgate.net

The study of this compound's interaction with different nanocarriers could provide valuable data on how its specific chemical structure affects loading and release. Researchers could investigate various types of nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) to determine the optimal carrier for a compound with this compound's properties. Atomic force microscopy-infrared spectroscopy (AFM-IR) is a novel technique that can even be used to quantify the drug loading within individual nanoparticles, offering a deeper understanding of drug distribution. rsc.org

Table 2: Representative Loading Efficiencies of Small Molecules in Different Nanocarrier Systems

| Nanocarrier Type | Typical Loading Efficiency (%) | Factors Influencing Efficiency |

| Liposomes | 5 - 85% | Drug lipophilicity, preparation method, lipid composition |

| Polymeric Nanoparticles | 10 - 95% | Polymer-drug interaction, drug solubility, fabrication process |

| Solid Lipid Nanoparticles | 40 - 90% | Lipid matrix, surfactant choice, production temperature |

This table provides a general overview of loading efficiencies for small molecules in various nanocarriers and does not represent specific experimental data for this compound.

Exploring Bioconjugation Strategies for this compound Analogues in Research Tools

Bioconjugation, the chemical linking of two molecules, at least one of which is a biomolecule, is a powerful tool in chemical biology for creating novel research probes and therapeutic agents. mdpi.com While direct bioconjugation studies on this compound are not extensively documented, the exploration of strategies for its analogues holds significant promise for the development of new research tools.

This compound belongs to the cathinone (B1664624) class of compounds. ontosight.ai The synthesis of analogues of related structures, such as phenothiazines and phenylmorphans, has been a strategy to probe biological systems and develop new pharmacologically active molecules. nih.govnih.gov These synthetic efforts often involve modifying the core structure to introduce functional groups suitable for bioconjugation.

One promising approach for compounds with aromatic rings is the use of phenyl-1,2,4-triazoline-3,5-diones (PTADs) for chemoselective bioconjugation to tyrosine residues on proteins. mdpi.com This type of "click chemistry" is rapid and efficient. mdpi.com By synthesizing analogues of this compound that incorporate a suitable reactive handle, it would be possible to attach them to proteins, antibodies, or other biomolecules. These bioconjugates could then be used as research tools to study biological processes or for targeted delivery applications. The synthesis of such analogues would likely involve multi-step chemical reactions to modify the this compound backbone. nih.gov

Future Directions and Emerging Research Trajectories for Phenylthilone

Identification of Underexplored Biological Targets and Pathways for Phenylthilone Interaction

Key Future Research Areas:

Monoamine Transporter Selectivity and Kinetics: Initial studies should employ in vitro assays, such as radioligand binding and uptake inhibition assays, to determine this compound's affinity (Ki) and potency (IC50) at DAT, NET, and SERT. researchgate.net This will establish whether it acts as a transporter blocker (like cocaine), a substrate/releaser (like amphetamine), or exhibits a hybrid mechanism. mdpi.com

Vesicular Monoamine Transporters (VMATs): The interaction with VMATs, which are responsible for loading neurotransmitters into synaptic vesicles, is a critical but often secondary area of investigation for synthetic cathinones. Research should explore if this compound affects VMAT2 function, as this can significantly alter neurotransmitter storage and release dynamics.

Receptorome Screening: A broad screening against a panel of G-protein coupled receptors (GPCRs), ligand-gated ion channels, and other central nervous system targets is crucial. enamine.net Synthetic cathinones can possess "off-target" activities that contribute to their effects. For example, interactions with serotonergic (e.g., 5-HT2A, 5-HT2C), adrenergic (e.g., alpha-2), and nicotinic acetylcholine (B1216132) receptors could modulate its primary effects on monoamine systems. nih.govwikipedia.org

Enantioselectivity: As many synthetic cathinones are chiral molecules, their enantiomers can exhibit different biological and toxicological activities. mdpi.com Future work must involve the enantioseparation of this compound and the subsequent pharmacological characterization of each enantiomer to identify which form is responsible for its primary biological effects. mdpi.com

| Potential Biological Target | Class of Target | Potential Interaction to Investigate for this compound | Rationale Based on Synthetic Cathinone (B1664624) Research |

| Dopamine (B1211576) Transporter (DAT) | Monoamine Transporter | Binding affinity, uptake inhibition, substrate/releaser activity | Primary target for psychostimulant effects of many cathinones. mdpi.com |

| Norepinephrine (B1679862) Transporter (NET) | Monoamine Transporter | Binding affinity, uptake inhibition, substrate/releaser activity | Contributes to stimulant and cardiovascular effects. nih.gov |

| Serotonin (B10506) Transporter (SERT) | Monoamine Transporter | Binding affinity, uptake inhibition, substrate/releaser activity | Modulates mood-altering and empathogenic effects. mdpi.com |

| 5-HT2A/2C Receptors | G-Protein Coupled Receptor | Agonist or antagonist activity | Potential to contribute to hallucinogenic or psychiatric side effects. nih.gov |

| Alpha-2 Adrenergic Receptors | G-Protein Coupled Receptor | Agonist or antagonist activity | May modulate neurotransmitter release and autonomic effects. wikipedia.org |

| Vesicular Monoamine Transporter 2 (VMAT2) | Vesicular Transporter | Inhibition of neurotransmitter uptake into vesicles | Can lead to profound alterations in neurotransmitter storage and dynamics. |

Development of Orthogonal Research Tools and Chemical Probes Based on this compound

Once the primary biological targets of this compound are identified, its chemical scaffold could serve as a foundation for developing novel research tools. enamine.net Chemical probes are specialized small molecules designed to selectively interact with a specific biological target, allowing researchers to study its function in complex biological systems. enamine.net Orthogonal methods use different measurement principles to study the same sample attribute, providing a more accurate and complete understanding. userpilot.com

Future Development Directions:

Fluorescent Ligands: By chemically tethering a fluorescent dye to the this compound molecule—at a position that does not disrupt its binding to its target—researchers could create a fluorescent probe. nih.govcolumbia.edu Such a probe would enable the direct visualization of its target transporter (e.g., DAT or NET) in living cells using techniques like confocal microscopy, providing real-time data on transporter distribution, trafficking, and regulation. nih.gov

Biotinylated or Photoaffinity Probes: Modifying the this compound structure to include a biotin (B1667282) tag or a photo-reactive group would allow for "pull-down" experiments. These probes would bind to their target protein, and upon activation (in the case of photoaffinity probes), form a permanent covalent bond. Researchers could then isolate the entire protein-probe complex to identify not only the primary target but also any interacting proteins, helping to map the broader protein network associated with this compound's action.

Radiolabeled Analogs: Synthesizing a version of this compound that incorporates a radioactive isotope (e.g., tritium (B154650) [³H] or carbon-14 (B1195169) [¹⁴C]) would create a radioligand. These are the gold standard for quantitative binding assays and can be used in techniques like autoradiography to map the distribution of binding sites within brain tissue.

Methodological Innovations Driving this compound Research Forward

The rapid emergence of NPS like synthetic cathinones continually challenges forensic and analytical laboratories. Research on this compound will necessitate and benefit from the application of innovative analytical techniques that offer higher sensitivity, greater specificity, and faster identification compared to traditional methods. cfsre.org

Key Methodological Approaches:

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS are essential for the unambiguous identification of novel compounds like this compound in complex matrices (e.g., seized materials, biological fluids). cfsre.org HRMS provides highly accurate mass measurements, enabling the determination of an exact elemental composition and distinguishing this compound from other structurally similar compounds.

Chemometric-Assisted Voltammetry: Electrochemical methods, such as differential pulse voltammetry (DPV), coupled with chemometric data analysis (e.g., principal component analysis), offer a rapid and portable screening tool. acs.orgnih.gov This innovative approach analyzes the unique electrochemical fingerprint of a compound, allowing for its classification and potential on-site identification in street samples. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While established, the application of high-field NMR to fully characterize the structure of new synthetic cathinones is a critical step. It provides definitive structural information, including stereochemistry, which is vital for understanding structure-activity relationships. cfsre.org

Orthogonal Chromatographic Techniques: The combination of multiple analytical techniques is crucial for reliable identification. cfsre.org For this compound, this would involve coupling gas chromatography (GC) or liquid chromatography (LC) with different detection methods, such as mass spectrometry (MS) and infrared (IR) spectroscopy, to provide complementary data and confirm the compound's identity beyond any doubt. cfsre.org

| Methodological Approach | Principle of Operation | Application in Future this compound Research | Reference |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with very high accuracy. | Unambiguous identification and structural elucidation in forensic samples. | cfsre.org |

| Differential Pulse Voltammetry (DPV) with Chemometrics | Measures the electrochemical oxidation/reduction potential of the molecule. | Rapid, on-site screening and classification of seized materials. | acs.org |

| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Definitive confirmation of chemical structure and stereochemistry. | cfsre.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on physicochemical properties and fragments them for identification. | Highly sensitive and specific detection and quantification in biological fluids. | researchgate.net |

Fostering Interdisciplinary Perspectives and Collaborative Research Opportunities in this compound Studies

A comprehensive understanding of a new compound like this compound is impossible from a single scientific discipline. The complex challenges posed by NPS demand a multidisciplinary approach that integrates expertise from various fields. researchgate.net Fostering collaboration between academic researchers, forensic laboratories, clinical toxicologists, and public health organizations will be paramount for generating meaningful and impactful knowledge about this compound.

Opportunities for Collaboration:

Chemistry and Pharmacology: Synthetic chemists are needed to synthesize this compound reference standards, its potential metabolites, and the chemical probes described above. mdpi.com Pharmacologists would then use these tools to perform in vitro and in vivo studies to characterize its mechanism of action and behavioral effects. researchgate.net

Forensic Science and Clinical Toxicology: Forensic laboratories that identify this compound in seized materials or clinical samples must collaborate with toxicologists and emergency physicians. This partnership is essential for correlating analytical findings with observed clinical effects in cases of intoxication, providing valuable data on the compound's real-world impact.

Computational Modeling and Experimental Biology: Computational chemists can use techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict this compound's biological targets and potential toxicity. f1000research.com These in silico predictions can then guide and prioritize experimental studies, making research more efficient.

Public Health and Policy: Research findings must be effectively communicated to public health bodies and policymakers. frontiersin.org An interdisciplinary approach ensures that scientific data on this compound's prevalence, pharmacology, and risks can inform evidence-based public health interventions and regulatory responses. Organizations like the Multidisciplinary Association for Psychedelic Studies (MAPS) provide a model for how research, education, and advocacy can be integrated. maps.org

Q & A

Basic: What are the established synthetic protocols for Phenylthilone, and how can researchers ensure reproducibility?

Methodological Answer:

To ensure reproducibility, document synthetic protocols in granular detail, including reaction conditions (temperature, solvent purity, catalyst concentration), stoichiometry, and purification methods (e.g., column chromatography gradients). Follow guidelines for experimental reporting, such as including at least three independent replicates and validating yields via gravimetric analysis alongside spectroscopic confirmation (e.g., H NMR, HPLC). For novel compounds, provide full characterization data (elemental analysis, melting point) and cross-reference known compounds with literature values .

Advanced: How can conflicting data regarding this compound’s biological activity be systematically analyzed?

Methodological Answer:

Address contradictions by conducting meta-analyses of published datasets, focusing on variables such as assay type (e.g., cell-based vs. in vivo), dosage ranges, and biological models. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding factors. Replicate key experiments under controlled conditions, ensuring adherence to standardized protocols (e.g., OECD guidelines for toxicity assays) .

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer:

Core techniques include:

- H/C NMR : Confirm molecular structure and detect impurities.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula.

- HPLC-DAD/ELSD : Quantify purity (>95% recommended for pharmacological studies).

For novel derivatives, supplement with X-ray crystallography to resolve stereochemical ambiguities .

Advanced: What strategies optimize reaction yields in this compound synthesis while minimizing by-products?

Methodological Answer:

Employ Design of Experiments (DoE) to screen variables (e.g., solvent polarity, temperature gradients). Use kinetic studies (e.g., in situ FTIR monitoring) to identify rate-limiting steps. Catalytic systems (e.g., Pd/C for hydrogenation) should be optimized for turnover frequency. Computational tools (DFT calculations) can predict intermediate stability and guide pathway selection .

Basic: How should researchers design in vitro assays to assess this compound’s efficacy against target enzymes?

Methodological Answer:

Adopt validated assay kits (e.g., fluorogenic substrates for protease inhibition) with positive/negative controls. Standardize enzyme concentrations (IC determination) and pre-incubation times. Include buffer compatibility tests (e.g., pH 7.4 vs. physiological conditions) and account for solvent effects (e.g., DMSO <0.1% v/v) .

Advanced: What computational models predict this compound’s pharmacokinetic properties, and how are they validated experimentally?

Methodological Answer: